4-Hydroxymethylsalicylic acid

Description

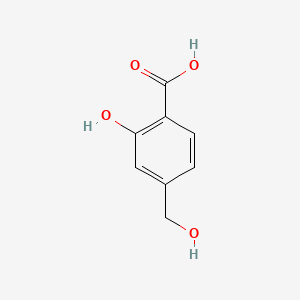

4-Hydroxymethylsalicylic acid (C₈H₈O₄) is a derivative of salicylic acid featuring a hydroxymethyl (-CH₂OH) group at the 4-position of the aromatic ring. The hydroxymethyl group likely enhances solubility and reactivity compared to other substituents, making it a candidate for drug development and chemical synthesis .

Properties

CAS No. |

106420-93-3 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-hydroxy-4-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12) |

InChI Key |

DSQWHAJLUOQMFI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)O)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structures and Key Properties

The table below compares 4-hydroxymethylsalicylic acid with similar compounds:

Key Observations :

- Molecular Weight : Derivatives with methyl or methoxy groups (e.g., 4-methyl- and 4-methoxysalicylic acids) share identical molecular weights but differ in polarity due to substituent electronegativity.

- Synthetic Routes: 4-Methyl and 4-methoxy derivatives are synthesized via esterification or alkylation, while 4-aminosalicylic acid requires nitration/reduction steps .

Antioxidant and Analgesic Properties

Studies on salicylic acid derivatives (e.g., compounds 4a–4h in ) reveal that substituents significantly influence bioactivity:

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., -CH₃, -OCH₃) exhibit moderate DPPH radical scavenging (30–50% at 100 µg/mL), comparable to BHT . The hydroxymethyl group may enhance activity due to hydrogen-bonding capacity.

- Analgesic Activity : 4-Methyl and 4-methoxy derivatives reduced acetic acid-induced writhing in mice by 40–60%, suggesting central analgesic mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxymethylsalicylic acid with high purity, and how can reaction conditions be optimized?

- Methodology :

- Synthesis : Start with salicylic acid derivatives as precursors. Use regioselective hydroxymethylation via Friedel-Crafts alkylation or enzymatic catalysis to introduce the hydroxymethyl group. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

- Optimization : Vary parameters such as temperature (40–80°C), solvent polarity (e.g., methanol/water mixtures), and catalyst type (e.g., Lewis acids like AlCl₃). Conduct factorial design experiments to identify optimal conditions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Validate purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodology :

- Storage : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. Confirm stability via periodic HPLC analysis (e.g., retention time shifts or new peaks indicating degradation) .

- Handling : Avoid exposure to strong acids/bases, oxidizing agents, and UV light. Use anhydrous solvents in reactions to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Structural Elucidation : Combine ¹H-NMR (to identify aromatic protons and hydroxymethyl groups) and ¹³C-NMR (to confirm carboxylic acid and hydroxyl moieties). Use FT-IR to detect O–H (3200–3600 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .

- Quantitative Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and UV detection at 254 nm. Calibrate with a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Standardization : Replicate assays under controlled conditions (e.g., cell lines, incubation time, and solvent consistency). Compare IC₅₀ values across studies using statistical tools (ANOVA, t-tests) to identify outliers .

- Mechanistic Studies : Use molecular docking to predict binding affinities to target proteins (e.g., cyclooxygenase-2) and validate via enzyme inhibition assays. Cross-reference with metabolomics data to rule off-target effects .

Q. What strategies are effective for studying the degradation pathways of this compound under physiological conditions?

- Methodology :

- In Vitro Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via LC-MS/MS and propose pathways (e.g., ester hydrolysis or oxidative cleavage) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures. Identify major degradation products and assess their toxicity via in vitro cytotoxicity assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the antioxidant efficacy of this compound analogs?

- Methodology :

- Derivative Synthesis : Introduce electron-donating groups (e.g., methoxy, amino) at the ortho/para positions to enhance radical scavenging. Synthesize derivatives via nucleophilic substitution or coupling reactions .

- Bioactivity Assays : Measure DPPH radical scavenging activity and compare IC₅₀ values. Use computational tools (e.g., density functional theory) to calculate bond dissociation energies (BDE) of O–H groups, correlating with antioxidant potential .

Q. What advanced techniques are recommended for detecting trace impurities in this compound batches?

- Methodology :

- Impurity Profiling : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS to identify impurities at ppm levels. Compare fragmentation patterns with spectral libraries .

- Quantitative NMR (qNMR) : Employ ¹H-qNMR with an internal standard (e.g., maleic acid) to quantify residual solvents or synthetic by-products (e.g., unreacted salicylic acid) .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (supplementary files) from processed results. Use heatmaps or dose-response curves to visualize bioactivity trends .

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in a lab notebook. Share datasets via repositories like Zenodo to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.